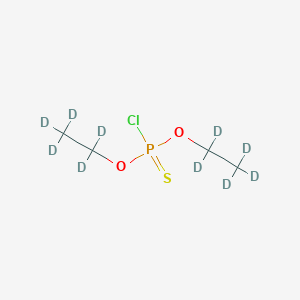
Ácido 3-metilhipúrico
Descripción general
Descripción
3-Methylhippuric acid, also referred to as m-methyl-hippuric acid, is a major product of xylene biotransformation in urine . It is used as a biological marker in studies on occupational exposure to xylene .
Synthesis Analysis
3-Methylhippuric acid is synthesized as a result of xylene biotransformation in the body . A study has employed it as a biological marker in studies on occupational exposure to xylene .Molecular Structure Analysis
The molecular formula of 3-Methylhippuric acid is C10H11NO3 . Its linear formula is CH3C6H4CONHCH2CO2H .Physical and Chemical Properties Analysis
3-Methylhippuric acid is a white crystalline powder . Its molecular weight is 193.20 g/mol .Relevant Papers A research paper titled “Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers” discusses the use of 3-Methylhippuric acid as a biological marker in studies on occupational exposure to xylene .
Aplicaciones Científicas De Investigación
Marcador Biológico para la Exposición al Xileno
El ácido 3-metilhipúrico es un producto principal de la biotransformación del xileno en la orina . Se ha utilizado como un marcador biológico en estudios sobre la exposición ocupacional al xileno, un solvente . Esto permite el monitoreo de la salud de los trabajadores en industrias donde el xileno se usa comúnmente, como la fabricación de pinturas y la impresión.
Monitoreo Ambiental
La presencia de ácido 3-metilhipúrico en la orina también se puede utilizar como un indicador de la exposición ambiental al xileno . Esto puede ser particularmente útil para evaluar el impacto de las actividades industriales en las comunidades circundantes.
Estudios Toxicológicos
El ácido 3-metilhipúrico se puede utilizar en estudios toxicológicos para comprender los efectos de la exposición al xileno. Midiendo los niveles de ácido 3-metilhipúrico, los investigadores pueden estimar la cantidad de xileno que ha sido metabolizado por el cuerpo .
Desarrollo de Técnicas de Extracción
El ácido 3-metilhipúrico se ha utilizado en el desarrollo de técnicas de extracción. Por ejemplo, un polímero magnético se imprimió molecularmente con ácido hipúrico para obtener un nanomaterial para la extracción en fase sólida magnética de ácido hipúrico y ácidos metilhipúricos (incluido el ácido 3-metilhipúrico) de muestras de orina .
Síntesis Química
El ácido 3-metilhipúrico también se puede utilizar como material de partida en la síntesis de otros compuestos orgánicos .
Mecanismo De Acción
Target of Action
3-Methylhippuric acid is a substituted hippurate analog . It acts as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.
Mode of Action
As a substrate and inhibitor of PHM, 3-Methylhippuric acid interacts with the enzyme, potentially altering its function
Biochemical Pathways
The primary biochemical pathway affected by 3-Methylhippuric acid is the biosynthesis of amidated peptides. By interacting with PHM, it can influence the production of these peptides . Amidated peptides have various roles in the body, including acting as hormones, neurotransmitters, and growth factors.
Result of Action
The molecular and cellular effects of 3-Methylhippuric acid’s action are largely dependent on its interaction with PHM. By acting as a substrate and inhibitor of this enzyme, it can influence the production of amidated peptides . These peptides play various roles in physiological processes, so changes in their production could have wide-ranging effects.
Análisis Bioquímico
Biochemical Properties
3-Methylhippuric acid is involved in the metabolism of xylene . It interacts with enzymes involved in the biotransformation of xylene
Molecular Mechanism
It is known to be involved in the metabolism of xylene, suggesting it may interact with enzymes involved in this process
Metabolic Pathways
3-Methylhippuric acid is involved in the metabolic pathways related to the metabolism of xylene It may interact with enzymes and cofactors involved in these pathways
Propiedades
IUPAC Name |
2-[(3-methylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181579 | |
| Record name | 3-Methylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | m-Methylhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27115-49-7 | |
| Record name | 3-Methylhippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Methylhippuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-methylphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60W59C1G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of measuring urinary 3-methylhippuric acid levels?
A1: 3-Methylhippuric acid (3-MHA) is a major metabolite of xylene, a volatile organic compound commonly found in solvents, paints, and fuels. Measuring 3-MHA in urine is a valuable tool for assessing human exposure to xylene. [, ] Elevated levels of 3-MHA in urine can indicate recent exposure to xylene. []
Q2: Can you explain how researchers use 3-MHA measurements and computational models to understand xylene exposure?
A2: One study employed a sophisticated approach to estimate xylene inhalation exposure by integrating 3-MHA measurements with physiologically based pharmacokinetic (PBPK) modeling, Bayesian inference, and Markov Chain Monte Carlo simulation. [] By combining experimental data (urinary 3-MHA levels) with computational models that simulate the absorption, distribution, metabolism, and excretion of xylene in the human body, researchers aimed to back-calculate the likely inhalation exposure levels. This method holds promise for utilizing biomonitoring data to better understand and potentially establish biological guidance values for xylene exposure. []
Q3: Besides smoking, what other factors were linked to higher levels of xylene metabolites in the National Children's Study?
A3: The National Children’s Study found a positive association between self-reported paint use and elevated levels of xylene metabolites, specifically 2-methylhippuric acid (2MHA) and the combined measurement of 3-MHA and 4-methylhippuric acid (3MHA + 4MHA). [] This finding highlights how common household activities can contribute to xylene exposure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

